Dibenzyl 9-Desmethyl D,L-Stepholidine
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Overview
Description
- It is also known by other names, including 2,10-Dibenzyloxy-9-hydroxy-3-methoxyberbine and 5,8,13,13a-tetrahydro-3-methoxy-2,10-bis(phenylmethoxy)-6H-dibenzo[a,g]quinolizin-9-ol .
Dibenzyl 9-Desmethyl D,L-Stepholidine: is a chemical compound with the molecular formula C32H31NO4 and a molecular weight of 493.59 g/mol
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for preparing Dibenzyl 9-Desmethyl D,L-Stepholidine are not readily available in the search results.
- it is likely that researchers have developed synthetic methods for its production in the laboratory.
Chemical Reactions Analysis
- The compound may undergo various types of reactions typical for alkaloids and related compounds.
- Potential reactions include oxidation, reduction, substitution, and cyclization.
- Common reagents used in these reactions would depend on the specific synthetic pathway employed.
- The major products formed from these reactions would also vary based on the reaction conditions.
Scientific Research Applications
- Dibenzyl 9-Desmethyl D,L-Stepholidine has been studied for its potential applications in various fields:
Chemistry: Its unique structure makes it an interesting target for synthetic chemists exploring novel reactions or methodologies.
Biology: Investigations into its biological activity may reveal additional therapeutic applications.
Industry: While not widely used industrially, its potential medicinal properties could drive further interest.
Mechanism of Action
- The exact mechanism by which Dibenzyl 9-Desmethyl D,L-Stepholidine exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways related to neuronal function or signaling.
Comparison with Similar Compounds
- Unfortunately, there is limited information available on similar compounds directly comparable to Dibenzyl 9-Desmethyl D,L-Stepholidine.
- Researchers may compare it to other alkaloids or structurally related molecules to understand its uniqueness better.
Properties
IUPAC Name |
3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSNYMMIOETRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675821 |
Source
|
Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62744-16-5 |
Source
|
Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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